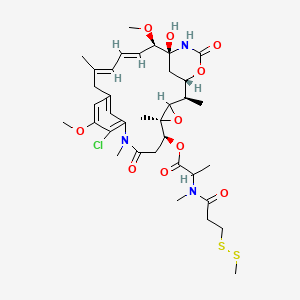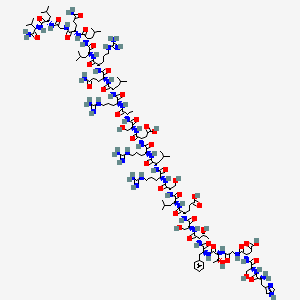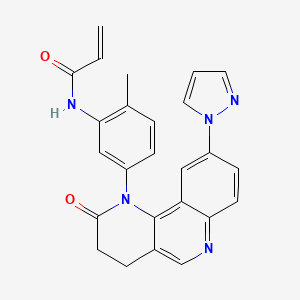
DM1-SSMe
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DM1-SSMe, also known as DM1-SMe, is a potent inhibitor of maytansinoid microtubules. It is a derivative of the parent drug maytansine, with enhanced potency. This compound is often used in the development of antibody-drug conjugates (ADCs) due to its ability to inhibit microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells .
准备方法
Synthetic Routes and Reaction Conditions: DM1-SSMe is synthesized through a series of chemical reactions involving the parent compound maytansine. The synthesis typically involves the formation of a mixed disulfide with thiomethane to cap the sulfhydryl group of DM1. This process ensures the stability of the compound and its suitability for conjugation to antibodies .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis under controlled conditions. The process includes purification steps such as recrystallization and chromatography to ensure high purity and yield. The compound is then formulated into a stable powder form for storage and further use .
化学反应分析
Types of Reactions: DM1-SSMe undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to its thiol form.
Substitution: this compound can participate in nucleophilic substitution reactions, particularly in the formation of ADCs
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: Reagents like succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) for conjugation reactions
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Antibody-drug conjugates (ADCs) with enhanced therapeutic properties
科学研究应用
DM1-SSMe has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules and ADCs.
Biology: Studied for its effects on microtubule dynamics and cell cycle regulation.
Medicine: Incorporated into ADCs for targeted cancer therapy, particularly in the treatment of HER2-positive breast cancer.
Industry: Utilized in the development of novel therapeutic agents and drug delivery systems
作用机制
DM1-SSMe exerts its effects by binding to tubulin, a key protein involved in microtubule assembly. This binding inhibits the polymerization of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. In the context of ADCs, this compound is conjugated to an antibody that targets specific cancer cell antigens, ensuring selective delivery of the cytotoxic agent to tumor cells .
相似化合物的比较
Maytansine: The parent compound of DM1-SSMe, with lower potency.
DM4: Another maytansinoid derivative with similar microtubule-inhibiting properties.
Auristatin: A different class of microtubule inhibitors used in ADCs .
Uniqueness of this compound: this compound is unique due to its enhanced potency compared to maytansine and its suitability for conjugation to antibodies. This makes it a valuable component in the development of ADCs, providing targeted and effective cancer therapy .
属性
分子式 |
C36H50ClN3O10S2 |
|---|---|
分子量 |
784.4 g/mol |
IUPAC 名称 |
[(1S,2R,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoate |
InChI |
InChI=1S/C36H50ClN3O10S2/c1-20-11-10-12-27(47-8)36(45)19-26(48-34(44)38-36)21(2)32-35(4,50-32)28(49-33(43)22(3)39(5)29(41)13-14-52-51-9)18-30(42)40(6)24-16-23(15-20)17-25(46-7)31(24)37/h10-12,16-17,21-22,26-28,32,45H,13-15,18-19H2,1-9H3,(H,38,44)/b12-10+,20-11+/t21-,22?,26+,27-,28+,32?,35+,36+/m1/s1 |
InChI 键 |
ZLUUPZXOPGORNG-GDDHUJLSSA-N |
手性 SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSSC)C)\C)OC)(NC(=O)O2)O |
规范 SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSSC)C)C)OC)(NC(=O)O2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-fluoro-N-[(Z)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylideneamino]benzamide;methane](/img/structure/B10776037.png)

![2-[5-[cyclopropylmethyl(1,2-dihydroacenaphthylen-5-yl)amino]-3-methoxypyridine-2-carbonyl]cyclopropane-1-carboxylic acid](/img/structure/B10776050.png)
![[(1S,2R,3S,5S,6S,16Z,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoate](/img/structure/B10776057.png)

![[(6E,8E,10Z,16E)-15-Hydroxy-5-methoxy-14,16-dimethyl-3,22,24-trioxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20-hexaen-13-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate](/img/structure/B10776074.png)
![[(6E,8E,10E,16Z)-15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate](/img/structure/B10776084.png)
![(2S)-3-methyl-2-[[(E)-octadec-9-enoyl]amino]butanoic acid](/img/structure/B10776091.png)

![(2s,3r,4r,5r)-N-(4-Carbamoyl-2-Methoxyphenyl)-2'-Chloro-4-(3-Chloro-2-Fluorophenyl)-2-(2,2-Dimethylpropyl)-5'-Oxo-4',5'-Dihydrospiro[pyrrolidine-3,6'-Thieno[3,2-B]pyrrole]-5-Carboxamide](/img/structure/B10776096.png)
![(2S,3R,4S,5R)-N-(4-carbamoyl-2-methoxyphenyl)-6'-chloro-4-(3-chloro-2-fluorophenyl)-2-neopentyl-2'-oxo-1',2'-dihydrospiro[pyrrolidine-3,3'-pyrrolo[3,2-c]pyridine]-5-carboxamide](/img/structure/B10776104.png)
![(2S,3R,4S,5R)-N-(4-carbamoyl-2-methoxyphenyl)-6'-chloro-4-(3-chloro-2-fluorophenyl)-2-neopentyl-2'-oxo-1',2'-dihydrospiro[pyrrolidine-3,3'-pyrrolo[3,2-c]pyridine]-5-carboxamide](/img/structure/B10776112.png)

![[(5R,6Z,8Z,10Z,13S,14R,15R,16Z)-15-hydroxy-5-methoxy-14,16-dimethyl-3,22,24-trioxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20-hexaen-13-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate](/img/structure/B10776128.png)
